molecular formula C13H14FN3O3 B8456685 Tert-butyl 4-(2-cyanoacetyl)-6-fluoropyridin-3-ylcarbamate CAS No. 305371-16-8

Tert-butyl 4-(2-cyanoacetyl)-6-fluoropyridin-3-ylcarbamate

Cat. No. B8456685
Key on ui cas rn: 305371-16-8
M. Wt: 279.27 g/mol
InChI Key: CEUDEXVPPXNAKC-UHFFFAOYSA-N
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Patent
US06355636B1

Procedure details

To 140 mL of 2.5 M n-butyllithium/hexanes in 300 mL of tetrahydrofuran at −78° C. was slowly added 14.4 g of anhydrous acetonitrile in 100 mL of tetrahydrofuran. After 30 minutes was added 32 g of 5-tert-butoxycarbonylamino-2-fluoro-isonicotinic acid, methyl ester in 100 mL of tetrahydrofaran. After a further 60 minutes, the reaction was quenched with 35 mL of glacial acetic acid. The reaction was diluted with equal volumes of ethyl acetate and saturated sodium bicarbonate and the aqueous phase was washed twice with ethyl acetate. The pooled organic phases were washed with saturated sodium bicarbonate, dried, and stripped of solvent. This material was further purified by passing through a plug of silica gel with a gradient of 0-5% methanol/chloroform to give a crude product that was used as is for the following step. This material can be further purified by recrystallization from chloroform/hexanes to give a white, crystalline solid: melting point 106-115° C.; mass spectrum (m/e): M+H 279.9.
[Compound]
Name
n-butyllithium hexanes
Quantity
140 mL
Type
reactant
Reaction Step One
Quantity
14.4 g
Type
reactant
Reaction Step Two
Quantity
32 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1](#[N:3])[CH3:2].[C:4]([O:8][C:9]([NH:11][C:12]1[C:17]([C:18]([O:20]C)=O)=[CH:16][C:15]([F:22])=[N:14][CH:13]=1)=[O:10])([CH3:7])([CH3:6])[CH3:5]>O1CCCC1>[F:22][C:15]1[N:14]=[CH:13][C:12]([NH:11][C:9](=[O:10])[O:8][C:4]([CH3:5])([CH3:6])[CH3:7])=[C:17]([C:18](=[O:20])[CH2:2][C:1]#[N:3])[CH:16]=1

Inputs

Step One
Name
n-butyllithium hexanes
Quantity
140 mL
Type
reactant
Smiles
Step Two
Name
Quantity
14.4 g
Type
reactant
Smiles
C(C)#N
Step Three
Name
Quantity
32 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC1=CN=C(C=C1C(=O)OC)F
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at −78° C.
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with 35 mL of glacial acetic acid
ADDITION
Type
ADDITION
Details
The reaction was diluted with equal volumes of ethyl acetate and saturated sodium bicarbonate
WASH
Type
WASH
Details
the aqueous phase was washed twice with ethyl acetate
WASH
Type
WASH
Details
The pooled organic phases were washed with saturated sodium bicarbonate
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
This material was further purified

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
FC1=CC(=C(C=N1)NC(OC(C)(C)C)=O)C(CC#N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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